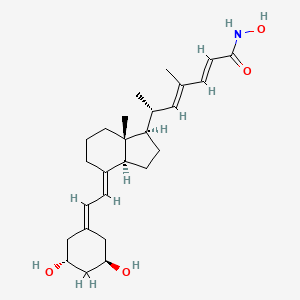
Triciferol
Overview
Description
Triciferol is a compound that functions as both a vitamin D receptor agonist and a histone deacetylase inhibitor. It is designed to combine the properties of vitamin D and histone deacetylase inhibition, making it a bifunctional molecule with significant potential in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triciferol involves several key steps:
Secosteroidal Core Formation: The core structure is derived from the degradation of vitamin D2.
A-Ring Formation: The A-ring of vitamin D is synthesized from (-)-quinic acid and appended to the core via a Horner reaction.
Side Chain Construction: The unsaturated side chain is built using sequential Wittig reactions and terminated with a metal-binding hydroxamic acid.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely involves large-scale synthesis using the aforementioned steps, followed by purification using reverse-phase silica chromatography to ensure high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxamic acid moiety.
Reduction: Reduction reactions can modify the unsaturated side chain.
Substitution: Substitution reactions can occur at various positions on the secosteroidal core
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles
Major Products: The major products formed from these reactions include modified versions of this compound with altered side chains or functional groups, which can affect its biological activity .
Scientific Research Applications
Triciferol has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bifunctional molecules.
Biology: Investigated for its role in gene expression regulation and cell differentiation.
Medicine: Explored as a potential anticancer agent due to its dual activity as a vitamin D receptor agonist and histone deacetylase inhibitor.
Industry: Potential applications in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Triciferol exerts its effects through two primary mechanisms:
Vitamin D Receptor Agonism: this compound binds to the vitamin D receptor, activating it and modulating the expression of target genes involved in calcium homeostasis and cell proliferation.
Histone Deacetylase Inhibition: this compound inhibits histone deacetylases, leading to increased acetylation of histones and non-histone proteins, which affects gene expression and induces cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1,25-Dihydroxyvitamin D3: The active form of vitamin D, which also acts as a vitamin D receptor agonist but lacks histone deacetylase inhibition.
Trichostatin A: A well-known histone deacetylase inhibitor without vitamin D receptor agonist activity
Uniqueness: Triciferol’s uniqueness lies in its bifunctional nature, combining the properties of both vitamin D receptor agonism and histone deacetylase inhibition. This dual activity enhances its potential as an anticancer agent, offering synergistic effects that are not observed with single-function compounds .
Properties
IUPAC Name |
(2E,4E,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-N-hydroxy-4-methylhepta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMKJVIXGOYHR-SYOSPHLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C(\C)/C=C/C(=O)NO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((3aS,4S,6S,6aS)-6-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B8146381.png)
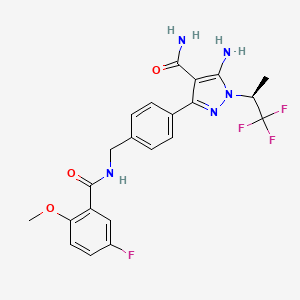
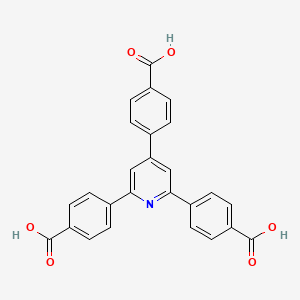
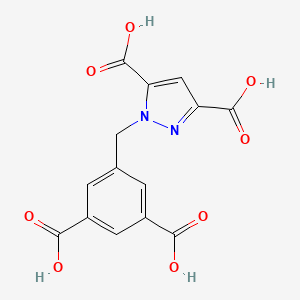
![4-[4-[4-[3,5-bis[4-[4-(4-carboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzoic acid](/img/structure/B8146424.png)
![5,5',5''-[1,3,5-Benzenetriyltris(4,4'-biphenylylene)]tris(1,3-benzenedicarboxylic acid)](/img/structure/B8146431.png)
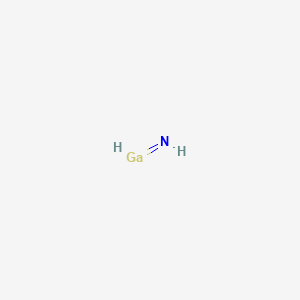
![(R)-4-((3R,5R,8S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B8146452.png)

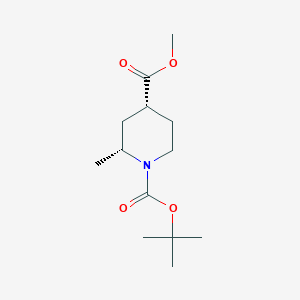
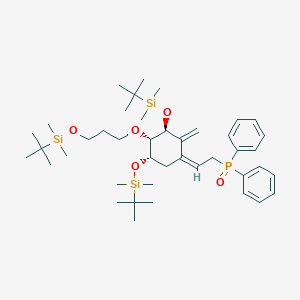
![N,N'-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)benzamide]](/img/structure/B8146474.png)
![1,4-Bis[(S)-(3-ethyl-1-azabicyclo[2.2.2]octane-7-yl)(6-methoxy-4-quinolyl)methoxy]anthracene-9,10-dione](/img/structure/B8146477.png)
